5-Fluoro-2'-O-methyluridine can be synthesized from naturally occurring nucleosides or their derivatives, such as uridine and 5-fluorouridine. The synthesis often involves chemical modifications that introduce the fluorine and methoxy groups to the nucleoside structure.
This compound falls under the category of nucleoside analogues, which are compounds that mimic natural nucleosides but have modifications that alter their biological properties. Its classification as a fluorinated nucleoside highlights its potential therapeutic applications, particularly in oncology and virology.
The synthesis of 5-Fluoro-2'-O-methyluridine can be achieved through various methods, including:
The synthesis typically requires protecting groups to prevent unwanted reactions at other reactive sites on the nucleoside. After the introduction of the methoxy group, deprotection steps are necessary to yield the final product in its active form.
The molecular formula for 5-Fluoro-2'-O-methyluridine is CHFNO. The structure features:
5-Fluoro-2'-O-methyluridine participates in various chemical reactions typical of nucleosides, including:
The stability of 5-Fluoro-2'-O-methyluridine in different solvent systems is crucial for its application in biological assays. It has been shown to remain stable in various conditions, making it suitable for long-term studies .
The mechanism of action for 5-Fluoro-2'-O-methyluridine primarily involves its incorporation into RNA during transcription. Once incorporated, it can disrupt normal RNA function due to its structural modifications, leading to cytotoxic effects on rapidly dividing cells.
Studies have demonstrated that derivatives of this compound exhibit significant cytostatic effects against various cancer cell lines, suggesting that it interferes with RNA synthesis and function .
The synthesis of 5-fluoro-2'-O-methyluridine (C₁₀H₁₃FN₂O₆; MW 276.22 g/mol) relies on sequential protection, fluorination, and deprotection steps. The foundational route, established by Ross et al. (1994), begins with selective 2'-O-methylation of uridine using methyl iodide (CH₃I) in anhydrous dimethylformamide (DMF) under basic conditions (e.g., sodium hydride or potassium carbonate). This regioselective methylation exploits the steric and electronic differences between the 2'- and 3'-hydroxyl groups of the ribose ring, achieving yields of 85–92% [4]. The methylated intermediate is then protected at the 5'-OH using tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during subsequent fluorination [4] [6].
Critical challenges include:
Table 1: Protecting Groups in 2'-O-Methyluridine Synthesis
Protecting Group | Reagent | Yield (%) | Deprotection Method |
---|---|---|---|
TBDMS | TBDMS-Cl/imidazole | 88–92 | Fluoride ions (e.g., TBAF) |
Acetyl | Acetic anhydride | 75–80 | Methanol/ammonia |
Benzoyl | Benzoyl chloride | 80–85 | Alkaline hydrolysis |
Fluorination at the uracil C5 position employs electrophilic or nucleophilic strategies. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine via an addition-elimination mechanism, yielding 70–75% of the fluorinated product [4] [2]. This method tolerates the acid-labile 2'-O-methyl group but requires anhydrous conditions to prevent hydrolysis [6].
Nucleophilic fluorination leverages halogen-exchange reactions. For example, 5-iodo-2'-O-methyluridine reacts with silver(I) fluoride (AgF) or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C. However, this approach suffers from:
Table 2: Fluorination Agents for 5-Fluoro Derivatives
Method | Reagent | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Electrophilic | Selectfluor® | CH₃CN, 80°C, 6h | 70–75 | Hydrolysis of glycosidic bond |
Nucleophilic (halex) | AgF/KF | DMSO, 120°C, 12h | 60–65 | Low solubility of fluorides |
Pd-catalyzed | AcOF/Pd(0) | RT, 1h | 85–90 | Ortho-fluorination with EWG |
Enzymatic hydrolysis exploits substrate-promiscuous enzymes to generate 5-fluorouracil from premodified nucleosides. The metagenomic hydrolase RK9NH cleaves the N-glycosidic bond of 5-fluoro-2'-O-methyluridine, yielding 5-fluorouracil and 2-O-methylribose. RK9NH operates at pH 7.5 and 37°C with a kcat/Km of 1.8 × 10⁴ M⁻¹s⁻¹, showing 20-fold higher activity toward 5-fluoro derivatives than unmodified uridine [8]. This activity stems from hydrophobic active-site residues that stabilize the fluoro-substituted base [8].
Chemoenzymatic cascades combine chemical synthesis with enzymatic glycosylation:
Table 3: Enzymatic Efficiency for 5-Fluoro-2'-O-methyluridine Synthesis
Enzyme | Substrate Specificity | Conversion (%) | Optimal Conditions |
---|---|---|---|
RK9NH hydrolase | Broad (5-F > U) | >95 (hydrolysis) | pH 7.5, 37°C |
Wild-type PNP | Low for 2'-OMe-Rib | <10 | pH 8.0, 50 mM phosphate |
Engineered PNP | Moderate for 2'-OMe-Rib | 45–50 | pH 7.8, 5 mM Mg²⁺ |
Oligonucleotides incorporating 5-fluoro-2'-O-methyluridine require stringent purification due to:
Purification methods:
Characterization techniques:
Table 4: Analytical Methods for 5-Fluoro-2'-O-methyluridine Oligonucleotides
Technique | Key Parameters | Structural Insights |
---|---|---|
RP-HPLC | C18 column, 0.1 M TEAA, 5–25% MeCN | Hydrophobicity increase from 2'-OMe group |
PAGE | 15% denaturing gel, 7 M urea | Mobility shift of ∼0.5 kDa per modification |
MALDI-TOF MS | Matrix: 3-HPA, positive mode | Mass accuracy within ±0.05% |
¹⁹F NMR | 470 MHz, D₂O, ref. CFCl₃ | δ −165 to −170 ppm (C5-F) |
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